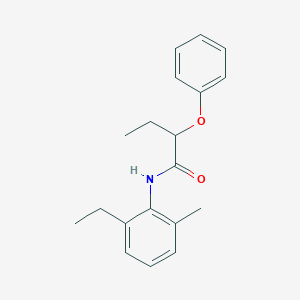![molecular formula C14H19BrClNO B258825 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has been studied for its potential medical applications. This compound belongs to the class of pyrrolidine derivatives and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound may also work by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and has been found to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine in the lab is its low toxicity profile. This makes it a safer compound to work with compared to other potential drugs. However, one limitation of studying this compound is its limited availability. The synthesis method is complex and may not be easily reproducible in all labs.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Another direction is to explore its potential as an analgesic and its ability to reduce pain in animal models. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis method of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine in the presence of potassium carbonate to yield 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been studied for its potential medical applications. It has been found to have anti-inflammatory properties and has been tested in animal models for the treatment of inflammatory bowel disease. Additionally, this compound has been studied for its potential use as an analgesic and has shown promise in reducing pain in animal models.
Propiedades
Nombre del producto |
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine |
|---|---|
Fórmula molecular |
C14H19BrClNO |
Peso molecular |
332.66 g/mol |
Nombre IUPAC |
1-[4-(4-bromo-2-chlorophenoxy)butyl]pyrrolidine |
InChI |
InChI=1S/C14H19BrClNO/c15-12-5-6-14(13(16)11-12)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
Clave InChI |
NACRHXCTMVGVGI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
SMILES canónico |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)







![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

